molecular formula C14H10ClFO2 B578229 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid CAS No. 1261965-53-0

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid

Cat. No.: B578229
CAS No.: 1261965-53-0
M. Wt: 264.68
InChI Key: PKOQXPQAPCFGNR-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro and a methyl group on the phenyl ring, as well as a fluorine atom on the benzoic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylphenylboronic acid and 3-fluorobenzoic acid.

    Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the boronic acid with the fluorobenzoic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Handling of large quantities of starting materials and reagents.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Use of techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and esters of this compound.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluorine substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylboronic acid
  • 3-Fluorobenzoic acid
  • 4-Chloro-3-methylphenol

Uniqueness

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid is unique due to the presence of both chloro and fluorine substituents, which can significantly affect its chemical reactivity and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOQXPQAPCFGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690299
Record name 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-53-0
Record name 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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